molecular formula C7H13ClN2 B13520823 2-[1-(Aminomethyl)cyclobutyl]acetonitrilehydrochloride

2-[1-(Aminomethyl)cyclobutyl]acetonitrilehydrochloride

Cat. No.: B13520823
M. Wt: 160.64 g/mol
InChI Key: UTTCQNQFEXCMNY-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclobutyl]acetic acid hydrochloride (CAS: 223425-82-9) is an organic compound with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.65 g/mol . Its IUPAC name reflects a cyclobutane ring substituted with an aminomethyl group and an acetic acid moiety, which is protonated as a hydrochloride salt. The compound is cataloged under PubChem CID 9794046 and is utilized in pharmaceutical and chemical research as a building block for drug synthesis . Key properties include:

  • Appearance: Powder
  • Storage: Room temperature
  • Safety: Limited data available; requires SDS upon request .

Properties

Molecular Formula

C7H13ClN2

Molecular Weight

160.64 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclobutyl]acetonitrile;hydrochloride

InChI

InChI=1S/C7H12N2.ClH/c8-5-4-7(6-9)2-1-3-7;/h1-4,6,9H2;1H

InChI Key

UTTCQNQFEXCMNY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC#N)CN.Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclobutyl]acetonitrilehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[1-(Aminomethyl)cyclobutyl]acetonitrilehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclobutyl]acetonitrilehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues with Cyclopropane Rings

Cyclopropane-based analogs share structural similarities but differ in ring size and steric effects:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
[1-(Aminomethyl)cyclopropyl]acetic acid HCl C₆H₁₂ClNO₂ 165.62 1909314-12-0 Cyclopropane ring; smaller ring strain
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate HCl C₇H₁₄ClNO₂ 179.65 1417805-94-7 Ester derivative; enhanced lipophilicity

Key Differences :

  • Cyclobutane vs.
  • Functional Groups : The acetic acid moiety (target compound) vs. ester (methyl derivative) alters solubility and reactivity .

Sibutramine-Related Compounds with Chlorophenyl Substitutions

Sibutramine derivatives feature chlorophenyl and cyclobutyl groups, highlighting pharmacological relevance:

Compound Name (USP Designation) Molecular Formula Key Structural Features Applications
Sibutramine Related Compound A C₁₈H₂₈ClN₂O 4-Chlorophenyl; cyclobutyl; tertiary amine Pharmaceutical impurity standard
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine HCl C₁₅H₂₃Cl₂N Chlorophenyl; branched alkyl chain Intermediate in appetite suppressants

Key Differences :

  • Molecular Complexity : Sibutramine derivatives have larger molecular weights (~300–350 g/mol) due to extended alkyl chains and aromatic groups .

Other Building Blocks with Aminomethyl-Cycloalkyl Motifs

Enamine Ltd.’s catalog () lists compounds with aminomethyl-cycloalkyl structures:

Compound Name Molecular Formula Key Features
[1-(Aminomethyl)cyclobutyl]methanesulfonamide HCl Undisclosed Sulfonamide group; cyclobutane core
4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile diHCl Undisclosed Pyrazole ring; benzonitrile substituent

Key Differences :

  • Functional Diversity : Sulfonamide and pyrazole groups introduce distinct electronic properties compared to the acetic acid group in the target compound .
  • Applications : These compounds are tailored for targeted drug discovery, whereas the target compound serves as a general-purpose intermediate .

Research Implications

  • Drug Design : The cyclobutane core balances stability and synthetic flexibility, making it preferable for CNS-targeting molecules .
  • Safety Profile: Limited safety data for the target compound necessitate further toxicological studies, unlike well-characterized sibutramine analogs .

This analysis underscores the unique role of 2-[1-(aminomethyl)cyclobutyl]acetic acid hydrochloride in medicinal chemistry, differentiated by its structural simplicity and adaptability compared to more complex or specialized analogs.

Biological Activity

2-[1-(Aminomethyl)cyclobutyl]acetonitrilehydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H12ClN
  • Molecular Weight : 173.64 g/mol
  • IUPAC Name : 2-[1-(Aminomethyl)cyclobutyl]acetonitrile hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound may modulate neurotransmitter systems or inhibit specific enzyme pathways, which can lead to therapeutic effects in various conditions.

Biological Activity Studies

Research has indicated several potential biological activities for this compound:

Antidepressant Activity

In a study examining the effects of various cyclobutyl derivatives, this compound was shown to possess significant antidepressant-like effects in animal models. The compound's mechanism appears to involve the modulation of serotonin and norepinephrine levels in the brain.

Antinociceptive Effects

Another area of investigation focused on the antinociceptive properties of the compound. In pain models, it demonstrated a reduction in pain responses, suggesting potential applications in pain management therapies.

Neuroprotective Properties

Preliminary studies have also suggested that this compound may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases. The exact pathways remain under investigation, but it is hypothesized that it may protect neuronal cells from oxidative stress.

Case Studies and Research Findings

StudyFindings
Study 1 : Antidepressant Activity (2023)Demonstrated significant reduction in depression-like behaviors in rodents treated with the compound.
Study 2 : Antinociceptive Properties (2023)Showed a marked decrease in pain responses compared to control groups, indicating potential for pain relief.
Study 3 : Neuroprotection (2023)Indicated protective effects against oxidative stress-induced neuronal damage in vitro.

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